![molecular formula C8H8BFO2 B12508348 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12508348.png)
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of oxaboroles These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Métodos De Preparación
The synthesis of 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and boronic acid derivatives.
Reaction Conditions: The key steps involve the formation of the oxaborole ring through cyclization reactions. This can be achieved using catalysts such as palladium or copper under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: In synthetic chemistry, it is used as a building block for the synthesis of more complex molecules.
Industry: In the materials science field, it is used in the development of advanced materials with unique properties, such as improved thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of phosphodiesterase enzymes, which play a role in the regulation of intracellular signaling pathways.
Molecular Targets: It binds to the catalytic domain of the enzyme, interfering with its activity and leading to the modulation of downstream signaling pathways.
Pathways Involved: The inhibition of phosphodiesterase enzymes affects the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling.
Comparación Con Compuestos Similares
5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other similar compounds:
Crisaborole: Another oxaborole compound, crisaborole, is also a phosphodiesterase inhibitor used in the treatment of atopic dermatitis.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxaborole derivatives.
Propiedades
Fórmula molecular |
C8H8BFO2 |
|---|---|
Peso molecular |
165.96 g/mol |
Nombre IUPAC |
5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BFO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3 |
Clave InChI |
LWINTJPRLPNUPE-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=C(C=C2)F)C(O1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


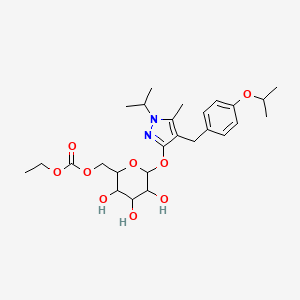
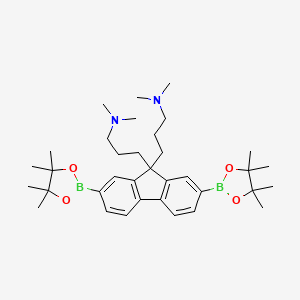
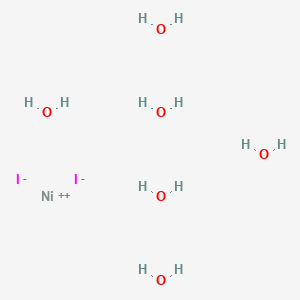

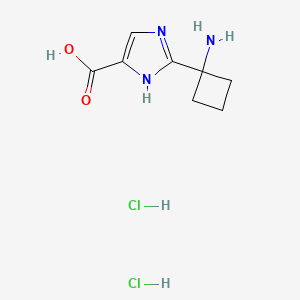
![[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12508293.png)
-yl)methanone](/img/structure/B12508296.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
![1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B12508305.png)
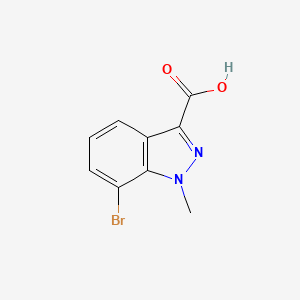
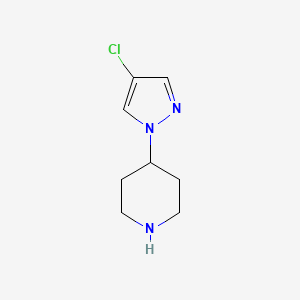

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
